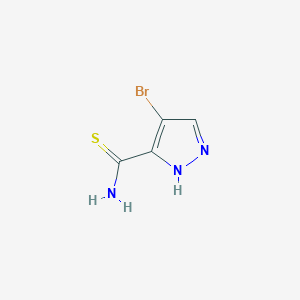

4-bromo-1H-pyrazole-3-carbothioamide

Description

Significance of Pyrazole (B372694) Scaffold in Chemical Research

The pyrazole nucleus is a cornerstone in the development of new chemical entities. Its presence in numerous biologically active compounds underpins its importance. nih.gov Pyrazoles are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties. nih.govjocpr.com The ability of the pyrazole ring to act as a bioisostere for other functional groups, coupled with its capacity to form various non-covalent interactions with biological macromolecules, makes it a privileged scaffold in drug discovery. nih.govnih.gov Furthermore, pyrazole derivatives are utilized in agrochemicals and as dyes, highlighting their versatility. jocpr.com The structural rigidity and potential for substitution at multiple positions allow for the fine-tuning of a compound's physicochemical properties, making pyrazoles a frequent target of synthetic exploration. mdpi.com

Overview of Pyrazole Carbothioamide Class

Within the broader family of pyrazoles, the pyrazole carbothioamide class of compounds is distinguished by the presence of a carbothioamide (-CSNH2) group attached to the pyrazole ring. This functional group is known to be a key pharmacophore in various biologically active molecules. nih.gov The sulfur atom of the thioamide can participate in hydrogen bonding and coordination with metal ions, which can be crucial for biological activity. nih.govresearchgate.net

The synthesis of pyrazole carbothioamides often involves the cyclocondensation of α,β-unsaturated ketones (chalcones) with thiosemicarbazide (B42300). univie.ac.at This reaction typically proceeds in the presence of an acid or base catalyst and provides a straightforward route to 4,5-dihydropyrazole-1-carbothioamides (pyrazoline carbothioamides). univie.ac.at Another synthetic approach involves the thionation of the corresponding pyrazole carboxamide, often using reagents like Lawesson's reagent or by reacting a pyrazole carbonitrile with a source of hydrogen sulfide. rsc.orgresearchgate.netorganic-chemistry.org Research into this class of compounds has revealed their potential as anticancer, antimicrobial, and anti-inflammatory agents. nih.govresearchgate.net

Research Trajectory of 4-Bromo-1H-pyrazole-3-carbothioamide within Pyrazole Chemistry

The specific compound, this compound, is a less extensively studied member of the pyrazole carbothioamide family. Its chemical structure, featuring a bromine atom at the 4-position and a carbothioamide group at the 3-position of the pyrazole ring, suggests it as a valuable intermediate for further chemical transformations. The bromo-substituent, in particular, serves as a versatile handle for introducing a wide range of other functional groups via cross-coupling reactions. mdpi.com

While direct and detailed research findings on this compound are not abundant in the public domain, its synthesis can be logically inferred from established chemical methodologies for related compounds. A plausible synthetic route would involve the preparation of a suitable precursor, such as 4-bromo-1H-pyrazole-3-carbonitrile, followed by its conversion to the desired thioamide.

Interactive Data Tables

Table 1: Properties of 4-bromo-1H-pyrazole-3-carbonitrile (A Precursor)

| Property | Value | Source |

| CAS Number | 288246-16-2 | |

| Molecular Formula | C₄H₂BrN₃ | |

| Molecular Weight | 171.98 g/mol | |

| Appearance | Powder | |

| Melting Point | 154-158 °C |

Table 2: Plausible Synthetic Precursors and Reagents

| Compound/Reagent | Role in Synthesis |

| 4-bromo-1H-pyrazole-3-carbonitrile | Key intermediate |

| Thioacetamide (B46855) | Sulfur source for thioamide formation researchgate.net |

| Lawesson's Reagent | Thionating agent for converting carboxamides to carbothioamides rsc.orgorganic-chemistry.org |

| 4-bromo-1H-pyrazole-3-carboxamide | Precursor for thionation |

| Hydrazine (B178648) | A common building block for the pyrazole ring rsc.org |

Detailed Research Findings

As specific research dedicated solely to this compound is limited, this section will detail the plausible synthetic routes and expected chemical properties based on the well-documented chemistry of related pyrazole derivatives.

A highly probable method for the synthesis of this compound would start from the commercially available 4-bromo-1H-pyrazole-3-carbonitrile . The conversion of a nitrile group to a thioamide is a known chemical transformation. One such method involves the reaction of the nitrile with a sulfur source like thioacetamide in the presence of a suitable catalyst. researchgate.net An alternative and common method for synthesizing thioamides is the thionation of the corresponding carboxamide. Therefore, hydrolysis of 4-bromo-1H-pyrazole-3-carbonitrile to 4-bromo-1H-pyrazole-3-carboxamide , followed by treatment with a thionating agent such as Lawesson's reagent , would be a viable pathway. rsc.orgorganic-chemistry.org

While no specific biological studies on this compound have been found, the broader class of pyrazole carbothioamides has shown promise in several therapeutic areas. For instance, various substituted pyrazoline carbothioamides have been investigated for their anticancer activity, with some demonstrating potent cytotoxic effects against cancer cell lines. researchgate.net Additionally, antimicrobial and anti-inflammatory activities are commonly reported for this class of compounds. nih.govjocpr.com It is therefore reasonable to hypothesize that this compound could also exhibit interesting biological properties, making it a candidate for future screening and investigation. The presence of the bromine atom also opens up avenues for the synthesis of a library of derivatives through cross-coupling reactions, which could lead to the discovery of new compounds with enhanced biological activities.

Structure

3D Structure

Propriétés

IUPAC Name |

4-bromo-1H-pyrazole-5-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrN3S/c5-2-1-7-8-3(2)4(6)9/h1H,(H2,6,9)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXJJFWJXMFNBKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1Br)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40381966 | |

| Record name | 4-bromo-1H-pyrazole-3-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

289504-61-6 | |

| Record name | 4-bromo-1H-pyrazole-3-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromo 1h Pyrazole 3 Carbothioamide and Its Derivatives

Classical Synthetic Approaches

Traditional methods for constructing the pyrazole (B372694) carbothioamide scaffold have long been established in organic synthesis. These typically involve cyclocondensation reactions or multi-step sequences starting from readily available precursors.

A cornerstone in the synthesis of pyrazole carbothioamides is the cyclocondensation reaction between a 1,3-dielectrophile and thiosemicarbazide (B42300) or its derivatives. scribd.com This reaction builds the five-membered pyrazole ring integrated with the carbothioamide functional group. A common substrate for this reaction is an α,β-unsaturated ketone, also known as a chalcone (B49325). psu.edu

The reaction of chalcones with thiosemicarbazide, typically in the presence of a base like potassium hydroxide (B78521) or sodium hydroxide in a solvent such as ethanol (B145695), leads to the formation of 4,5-dihydropyrazole-1-carbothioamides (pyrazoline carbothioamides). psu.edunih.govresearchgate.net These pyrazoline intermediates can, in some cases, be oxidized to the corresponding aromatic pyrazole derivatives. The reaction proceeds via a Michael addition of the thiosemicarbazide to the chalcone, followed by intramolecular cyclization and dehydration. researchgate.net

Several studies have documented this approach with various substituted chalcones, yielding a library of pyrazoline carbothioamides in good to excellent yields. researchgate.netresearchgate.net

Table 1: Examples of Cyclocondensation of Chalcones with Thiosemicarbazide

| Chalcone Precursor | Base | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 1-(Furan-2-yl)-3-(4-bromophenyl)prop-2-en-1-one | KOH | Ethanol | Reflux | 5-(4-Bromophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | 77% | researchgate.net |

| 1-(4-Chlorophenyl)-3-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one | KOH | Ethanol | Reflux, 5h | 3-(4-Chlorophenyl)-5-[4-(prop-2-ynyloxy)phenyl]-4,5-dihydropyrazole-1-carbothioamide | - | nih.gov |

| 3-(4-Methylphenyl)-1-phenyl-2-propen-1-one | NaOH | Ethanol | - | 3-(4-Methylphenyl)-5-phenyl-4,5-dihydro-N-phenyl-1H-pyrazole-1-carbothioamide | 26% | nih.gov |

| 3-(4-(Dimethylamino)phenyl)-1-phenylprop-2-en-1-one | - | Acetonitrile (B52724) | Amberlyst-15, RT | 5-(4-(Dimethylamino)phenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide | - | nanobioletters.com |

More complex pyrazole carbothioamides, including specifically substituted ones like the 4-bromo derivative, often require multi-step synthetic sequences.

Synthesis from Chalcones: This is a frequently employed two-step classical method. The first step involves the base-catalyzed Claisen-Schmidt condensation of a substituted acetophenone (B1666503) with an aromatic aldehyde to form the chalcone intermediate. psu.edunanobioletters.comorientjchem.org In the second step, this α,β-unsaturated ketone undergoes cyclization with thiosemicarbazide as described previously to yield the target pyrazoline carbothioamide. nih.govpsu.edu

Synthesis from Pyrazole-3-carbonitriles: The synthesis can also proceed from a pre-formed pyrazole ring containing a nitrile group. Pyrazole-4-carbonitrile derivatives can be synthesized through multicomponent reactions. researchgate.net For the target compound, a plausible route involves the synthesis of 4-bromo-1H-pyrazole-3-carboxylic acid, which has been prepared by the bromination of 1H-pyrazole-3-carboxylic acid or the oxidation of 4-bromo-3-methylpyrazole. guidechem.com The resulting carboxylic acid can then be converted to the corresponding carbothioamide. This transformation typically involves activating the carboxylic acid (e.g., by converting it to an acid chloride or using a peptide coupling agent) and then reacting it with a suitable nitrogen and sulfur source, such as ammonium (B1175870) thiocyanate (B1210189) or by treatment with Lawesson's reagent in a later step on an amide precursor.

Modern and Sustainable Synthetic Strategies

Contemporary synthetic chemistry emphasizes the development of efficient and environmentally benign protocols. These include one-pot reactions, advanced catalytic systems, and the use of alternative energy sources like microwaves.

One-pot multicomponent reactions (MCRs) are highly efficient processes where three or more reactants are combined in a single vessel to form a final product, incorporating portions of all reactants. researchgate.net This strategy reduces waste, saves time, and simplifies procedures. researchgate.net Several MCRs have been developed for the synthesis of pyrazole carbothioamides and their analogues.

For instance, new 1H-pyrazole-1-carbothioamide derivatives have been synthesized through a one-pot reaction of hydrazine (B178648) hydrate, arylidene malononitrile, and various isothiocyanates. biointerfaceresearch.com This method directly yields highly functionalized aromatic pyrazoles. Another one-pot, three-component technique involves the reaction of an acetophenone, thiosemicarbazide, and a substituted benzaldehyde (B42025) in refluxing ethanol to produce pyrazoline derivatives in high yields. researchgate.net

Table 2: Examples of One-Pot Syntheses of Pyrazole Derivatives

| Components | Catalyst/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| Hydrazine hydrate, arylidene malononitrile, isothiocyanates | HAp/ZnCl2 nano-flakes, 60-70°C | 5-Amino-3-aryl-4-cyano-1H-pyrazole-1-carbothioamides | 80-95% | biointerfaceresearch.com |

| 4-(4'-Chlorobenzyloxy)acetophenone, thiosemicarbazide, benzaldehydes | Absolute ethanol, reflux | 3,5-Disubstituted-4,5-dihydropyrazole-1-carbothioamide | High | researchgate.net |

| Aldehydes, ketones, hydrazine monohydrochloride | - | Substituted pyrazoles | - | nanobioletters.com |

| 3,5-Dimethyl-1H-pyrazole-1-carbothiohydrazide, ethyl cyanoacetate | - | Pyrazole derivatives | - | chemrxiv.org |

The use of catalysts is central to modern synthesis, offering pathways with lower activation energies, higher selectivity, and milder reaction conditions. For pyrazole carbothioamide synthesis, both homogeneous and heterogeneous catalysts have been employed.

A nano-flake HAp/ZnCl2 catalyst has been used effectively in the one-pot synthesis of 1H-pyrazole-1-carbothioamide derivatives, providing high yields in short reaction times. biointerfaceresearch.com Another green approach utilizes Amberlyst-15, a solid acid catalyst, for the (3+2) cycloaddition of chalcones with hydrazinecarbothioamide hydrochloride at room temperature. nanobioletters.com The use of recyclable catalysts like CuO/ZrO2 in aqueous media for synthesizing pyrazole-4-carbonitrile derivatives also represents a significant step towards sustainable chemistry. researchgate.net Furthermore, iodine has been shown to catalyze the synthesis of pyrazole derivatives under mild conditions. mdpi.com

In line with the principles of green chemistry, solvent-free and microwave-assisted syntheses have gained prominence. Solvent-free reactions, sometimes conducted by grinding solids together, minimize volatile organic waste. researchgate.net An inexpensive and environmentally friendly method for pyrazole synthesis involves a reaction under solvent-free conditions at room temperature in the presence of tetrabutylammonium (B224687) bromide (TBAB) as an ionic salt medium. tandfonline.comtandfonline.com

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to rapidly heat reactions, leading to dramatic reductions in reaction times and often improved product yields. dergipark.org.tr The synthesis of 4,5-dihydro-1H-pyrazole-1-carbothioamide derivatives has been successfully achieved using microwave irradiation in water, with tetrabutylammonium hydroxide (TBAOH) identified as an effective catalyst. dergipark.org.tr This method combines the benefits of an alternative energy source with a green solvent. Similarly, the cycloaddition of tosylhydrazones and α,β-unsaturated carbonyl compounds has been performed under microwave irradiation and solvent-free conditions to afford pyrazoles in high yields. mdpi.com

Table 3: Comparison of Conventional vs. Modern Synthetic Conditions

| Reaction Type | Method | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Pyrazole Synthesis | Conventional (Acetone) | Room Temperature | 72 h | 75% | tandfonline.com |

| Pyrazole Synthesis | Solvent-Free (TBAB) | Room Temperature | Shorter | Good | tandfonline.com |

| Pyrazoline Carbothioamide Synthesis | Conventional | Ethanol, reflux, 6h | 6 h | - | psu.edu |

| Pyrazoline Carbothioamide Synthesis | Microwave-Assisted | Water, TBAOH, 70°C, 300W | Shorter | High | dergipark.org.tr |

Regioselective Synthesis Considerations

The regioselectivity in the synthesis of pyrazole derivatives, including the 4-bromo-1H-pyrazole-3-carbothioamide scaffold, is a critical aspect that dictates the final substitution pattern of the heterocyclic ring. The formation of the pyrazole ring, most commonly through the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative, can lead to the formation of two possible regioisomers if the dicarbonyl substrate is unsymmetrical. Controlling the reaction to favor one isomer over the other is a key challenge and a focus of significant research.

The primary factors influencing the regiochemical outcome are the electronic and steric properties of the substituents on both the 1,3-dicarbonyl precursor and the hydrazine reagent. The initial step of the condensation involves the nucleophilic attack of one of the hydrazine's nitrogen atoms on a carbonyl carbon. Generally, the more nucleophilic nitrogen atom of the hydrazine will preferentially attack the more electrophilic (less sterically hindered) carbonyl carbon of the diketone. acs.org For instance, in phenylhydrazine, the NH2 group is the more nucleophilic site, whereas in methylhydrazine, it is the less nucleophilic one. acs.org

The reaction conditions, particularly the solvent and pH, play a pivotal role in directing the regioselectivity. It has been demonstrated that using fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), as solvents can dramatically increase the regioselectivity in pyrazole formation compared to traditional solvents like ethanol. acs.org Furthermore, the choice between using a free hydrazine base or its hydrochloride salt can reverse the selectivity of the reaction, providing a method to control the synthesis of either the 1,3- or 1,5-regioisomer from the same precursors. researchgate.net

A highly efficient and regioselective one-pot method for the synthesis of 4-bromopyrazole derivatives involves the reaction of 1,3-diketones with arylhydrazines and a brominating agent, such as N-bromosaccharin (NBSac), under solvent-free conditions with a silica-supported sulfuric acid catalyst. jmcs.org.mxresearchgate.net This approach combines pyrazole formation and electrophilic bromination in a single step. The inherent electronic properties of the pyrazole ring direct the bromination to the C4 position, which is the most electron-rich and susceptible to electrophilic attack. pharmaguideline.com

The regioselectivity of this one-pot synthesis using an unsymmetrical dicarbonyl compound like benzoylacetone (B1666692) is particularly noteworthy. The reaction with various arylhydrazines consistently yields the 1-aryl-5-methyl-3-phenyl-4-bromopyrazole isomer, indicating a high degree of regiocontrol. researchgate.net

| Entry | Diketone (R¹-CO-CH₂-CO-R³) | Arylhydrazine (Ar-NHNH₂) | Time (min) | Yield (%) | Product |

|---|---|---|---|---|---|

| 1 | Acetylacetone (R¹=Me, R³=Me) | Phenylhydrazine | 7 | 98 | 4-Bromo-3,5-dimethyl-1-phenyl-1H-pyrazole |

| 2 | Acetylacetone (R¹=Me, R³=Me) | p-Chlorophenylhydrazine | 10 | 96 | 4-Bromo-1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole |

| 3 | Benzoylacetone (R¹=Ph, R³=Me) | Phenylhydrazine | 15 | 90 | 4-Bromo-5-methyl-1,3-diphenyl-1H-pyrazole |

| 4 | Benzoylacetone (R¹=Ph, R³=Me) | p-Chlorophenylhydrazine | 40 | 90 | 4-Bromo-1-(4-chlorophenyl)-5-methyl-3-phenyl-1H-pyrazole |

| 5 | Benzoylacetone (R¹=Ph, R³=Me) | o-Chlorophenylhydrazine | 20 | 91 | 4-Bromo-1-(2-chlorophenyl)-5-methyl-3-phenyl-1H-pyrazole |

| 6 | Benzoylacetone (R¹=Ph, R³=Me) | p-Methoxyphenylhydrazine | 10 | 94 | 4-Bromo-1-(4-methoxyphenyl)-5-methyl-3-phenyl-1H-pyrazole |

For the synthesis of the target molecule, this compound, the regiocontrol established during the formation of the pyrazole ring is paramount. Subsequent conversion of a precursor, such as a 4-bromo-1H-pyrazole-3-carbaldehyde, with a sulfur source would yield the desired carbothioamide. beilstein-journals.org The synthesis of pyrazole carbothioamides can also be achieved via the cyclization of chalcones with thiosemicarbazide. nanobioletters.com In this pathway, the regioselectivity is determined during the initial Claisen-Schmidt condensation to form the chalcone precursor.

In more advanced strategies, directing groups can be used to orchestrate complex C-H activation cascades to build functionalized pyrazoles. For example, the interplay between a pyrazole ring and an amide directing group can be harnessed to achieve regioselective C-H activation and subsequent cyclization, leading to complex polycyclic structures. nih.gov These methods highlight the importance of substituent effects in controlling the reactivity and selectivity at various positions on the pyrazole core.

Spectroscopic and Structural Elucidation Techniques

Advanced Spectroscopic Characterization

Spectroscopic methods are indispensable for elucidating the molecular structure of organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique pieces of information that, when combined, allow for a detailed structural assignment.

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR: In the ¹H NMR spectrum of a related compound, N-benzyl-4-bromobenzamide, the aromatic protons appear as multiplets in the range of δ 7.31-7.68 ppm, while the benzylic CH₂ protons show a doublet at δ 4.65 ppm and the NH proton appears as a broad singlet at δ 6.42 ppm. rsc.org For 4-bromo-1H-pyrazole-3-carbothioamide, one would expect to see distinct signals for the pyrazole (B372694) ring proton, the NH proton of the pyrazole, and the NH₂ protons of the carbothioamide group.

¹³C NMR: The ¹³C NMR spectrum of 4-bromobenzoic acid, a related structure, shows signals for the carboxyl carbon at δ 168.8 ppm and the aromatic carbons between δ 128.8 and 132.8 ppm. rsc.org For this compound, characteristic peaks for the pyrazole ring carbons and the thiocarbonyl carbon of the carbothioamide group would be expected.

2D NMR (DEPT, COSY, HSQC): Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) would differentiate between CH, CH₂, and CH₃ groups. COSY (Correlation Spectroscopy) would establish proton-proton couplings within the molecule, and HSQC (Heteronuclear Single Quantum Coherence) would correlate protons to their directly attached carbons, aiding in the definitive assignment of the pyrazole ring signals.

Table 1: Representative ¹H and ¹³C NMR Data for Related Pyrazole Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|

| N-benzyl-4-bromobenzamide | 7.66-7.68 (m, 2H), 7.57-7.59 (m, 2H), 7.31-7.39 (m, 5H), 6.42 (bs, 1H), 4.65 (d, 2H) | Not available | rsc.org |

This table is interactive. You can sort and filter the data.

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the pyrazole ring and the primary thioamide group (typically in the range of 3100-3500 cm⁻¹). mdpi.com Other significant peaks would include the C=N stretching of the pyrazole ring and the C=S stretching of the thioamide group. In a study of related 4-halogenated-1H-pyrazoles, N-H stretching vibrations were observed as a three-component band between 3100 and 3180 cm⁻¹. mdpi.com

Table 2: Key IR Absorption Bands for Related Pyrazole Compounds

| Functional Group | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| N-H stretch (pyrazole) | 3100-3180 | mdpi.com |

| N-H stretch (thioamide) | 3100-3500 | researchgate.net |

| C=N stretch (pyrazole) | ~1500-1600 |

This table is interactive. You can sort and filter the data.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. Techniques like GC-MS and LC-MS are useful for separating the compound from a mixture and obtaining its mass spectrum. A Safety Data Sheet for this compound lists a molecular weight of 206.06 g/mol , which corresponds to the chemical formula C₄H₄BrN₃S. guidechem.com

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. The pyrazole ring system in this compound is expected to exhibit absorption maxima in the UV region. The position of these maxima can be influenced by the substituents and the solvent used.

X-ray Crystallography for Molecular and Crystal Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique can precisely measure bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself has not been reported, the crystal structure of a related compound, 3-(4-bromophenyl)-5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazole-1-carbothioamide, has been determined. nih.govresearchgate.net In this related structure, the pyrazole ring adopts a flattened envelope conformation, and molecules are linked by intermolecular N-H···S hydrogen bonds. nih.govresearchgate.net A similar hydrogen bonding pattern might be expected for this compound. The crystal structure of 4-bromo-1H-pyrazole has also been reported, showing a trimeric hydrogen-bonding motif. mdpi.com

Elemental Analysis and Thermogravimetric Analysis for Compositional Verification

Elemental analysis is a crucial technique for verifying the empirical formula of a synthesized compound by determining the percentage composition of its constituent elements (carbon, hydrogen, nitrogen, sulfur). For a compound with the formula C₄H₄BrN₃S, the theoretical elemental composition would be:

Carbon: 23.31%

Hydrogen: 1.96%

Bromine: 38.78%

Nitrogen: 20.39%

Sulfur: 15.56%

Thermogravimetric analysis (TGA) can be used to study the thermal stability of the compound and to identify any associated solvent molecules.

Purity Assessment Methodologies (TLC, HPLC)

The determination of purity for the synthesized compound, this compound, is a critical step to ensure the integrity of subsequent characterization and research. Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are two powerful and commonly employed analytical techniques for this purpose. They allow for the separation of the target compound from any unreacted starting materials, byproducts, or other impurities.

Thin-Layer Chromatography (TLC)

TLC is a rapid, cost-effective, and widely used method for monitoring the progress of chemical reactions and assessing the purity of a sample. In the context of pyrazole derivatives, TLC is frequently used to track the formation of the desired product and to determine the optimal conditions for purification by column chromatography. olemiss.eduresearchgate.net

For this compound, a typical TLC analysis would involve spotting a dilute solution of the compound onto a silica (B1680970) gel plate. The plate is then developed in a sealed chamber containing a suitable mobile phase. The choice of eluent is crucial for achieving good separation. Based on methodologies for related polar, heterocyclic compounds, a mixture of a non-polar solvent like hexane (B92381) or dichloromethane (B109758) and a more polar solvent such as ethyl acetate (B1210297) or methanol (B129727) is effective. The ratio of these solvents is adjusted to obtain a retention factor (R_f) value for the main compound that is ideally between 0.3 and 0.7, allowing for clear separation from potential impurities.

Visualization of the separated spots on the TLC plate is typically achieved under UV light (at 254 nm or 365 nm), as pyrazole rings are often UV-active. nih.gov The presence of a single, well-defined spot indicates a high degree of purity. Conversely, the appearance of multiple spots suggests the presence of impurities.

Table 1: Illustrative TLC Data for Purity Assessment of this compound

| Parameter | Value |

| Stationary Phase | Silica Gel 60 F₂₅₄ |

| Mobile Phase | Hexane:Ethyl Acetate (1:1, v/v) |

| Visualization | UV Light (254 nm) |

| R_f Value (Product) | 0.45 |

| R_f Value (Impurity A) | 0.20 |

| R_f Value (Impurity B) | 0.85 |

| Observation | A major spot corresponding to the product with minor spots for impurities, indicating the need for further purification. |

High-Performance Liquid Chromatography (HPLC)

HPLC is a more sophisticated and quantitative chromatographic technique that provides higher resolution, greater sensitivity, and more precise results compared to TLC. It is the method of choice for determining the exact purity of a compound and for its quantification. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for the analysis of moderately polar compounds like this compound.

In a typical RP-HPLC setup, the compound is injected into a column packed with a non-polar stationary phase (e.g., C18-silica). A polar mobile phase, usually a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, is then pumped through the column. For pyrazole derivatives, a gradient elution, where the composition of the mobile phase is changed over time, can be employed to ensure the separation of all components in the sample. A small amount of an acid, such as formic acid or phosphoric acid, is often added to the mobile phase to improve peak shape and resolution. sielc.com

Detection is commonly performed using a UV-Vis detector set at a wavelength where the compound exhibits maximum absorbance. The output is a chromatogram, which is a plot of detector response versus time. The time at which a compound elutes from the column is its retention time (t_R), and the area under the peak is proportional to its concentration. The purity of the sample is determined by calculating the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

Table 2: Representative HPLC Method Parameters and Findings for this compound

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 0-2 min: 10% B2-15 min: 10% to 90% B15-18 min: 90% B18-20 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260 nm |

| Injection Volume | 10 µL |

| Retention Time (t_R) | 12.5 min |

| Purity (Area %) | 98.5% |

This HPLC method would be validated for parameters such as linearity, precision, accuracy, and specificity to ensure its reliability for routine quality control of this compound.

Reactivity and Derivatization Strategies of 4 Bromo 1h Pyrazole 3 Carbothioamide

Functional Group Transformations of the Carbothioamide Moiety

The carbothioamide group is a rich hub for chemical transformations, enabling oxidation, reduction, and cyclization reactions to build molecular complexity.

Oxidation Reactions

The oxidation of the carbothioamide group in pyrazole (B372694) derivatives can be a strategic step in synthesis. While direct oxidation studies on 4-bromo-1H-pyrazole-3-carbothioamide are not extensively detailed, the oxidation of related pyrazole-carbaldehydes and general thioamides provides insight into potential pathways. For instance, pyrazole carbaldehydes can be oxidized to the corresponding carboxamides using reagents like hydrogen peroxide. beilstein-journals.org Similarly, the pyrazole ring itself can be oxidized under certain conditions, often yielding hydroxylated products like 4-hydroxypyrazole, a reaction mediated by enzymes such as cytochrome P-450. nih.govnih.gov The oxidation of a thioamide group typically yields the corresponding amide or, under harsher conditions, can lead to other sulfur-containing species. The specific outcome depends heavily on the oxidant used and the reaction conditions.

Table 1: Potential Oxidation Reactions

| Starting Material | Reagent | Potential Product | Reference |

|---|---|---|---|

| Pyrazole-3-carbaldehyde | Hydrogen Peroxide (H₂O₂) | Pyrazole-3-carboxamide | beilstein-journals.org |

| Pyrazole | Cytochrome P-450 IIE1 | 4-Hydroxypyrazole | nih.gov |

Reduction Reactions

The reduction of the carbothioamide functional group is a less common transformation compared to its oxidation or use in cyclizations. Generally, the pyrazole ring is noted for its relative stability under various catalytic and chemical reductive conditions. pharmaguideline.com However, pyrazole derivatives can be reduced under specific circumstances. pharmaguideline.com The reduction of a thioamide to an amine is a possible but challenging transformation that would require potent reducing agents.

Cyclization Reactions Leading to Fused Heterocycles (e.g., Thiazoles, Thiazolidines)

The carbothioamide moiety is an excellent precursor for constructing fused heterocyclic systems, most notably thiazoles and their derivatives. This is a widely employed strategy in medicinal chemistry to create novel pharmacophores. The Hantzsch thiazole (B1198619) synthesis, which involves the condensation of a thioamide with an α-haloketone, is a primary example of this approach.

In the context of this compound, reaction with various α-haloketones or similar reagents would lead to the formation of 2-(4-bromo-1H-pyrazol-3-yl)thiazole derivatives. Research has demonstrated that pyrazole-1-carbothioamides readily undergo cyclocondensation with reagents like phenacyl bromides to yield pyrazolyl-thiazole compounds. nih.govacs.org These reactions typically proceed by initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and dehydration to afford the aromatic thiazole ring. yu.edu.jo This strategy provides a modular approach to a diverse library of pyrazole-thiazole hybrids. researchgate.net

Table 2: Representative Cyclization Reactions for Thiazole Synthesis

| Reactant 1 | Reactant 2 | Product Type | Reference |

|---|---|---|---|

| Pyrazole Carbothioamide | α-Haloketone (e.g., Phenacyl Bromide) | Pyrazolyl-Thiazole | nih.govyu.edu.jo |

| Pyrazoline Carbothioamide | Glacial Acetic Acid (reflux) | Pyrazoline-fused heterocycle | acs.org |

Transformations on the Pyrazole Ring and Bromo-Substituent

The pyrazole ring and its bromine substituent offer additional sites for chemical modification, primarily through nucleophilic substitution of the bromine atom and potential electrophilic substitution on the ring itself.

Nucleophilic Substitution Reactions Involving the Bromine Atom

The bromine atom at the C4 position of the pyrazole ring is susceptible to nucleophilic substitution, although the reactivity can be influenced by other substituents on the ring. pharmaguideline.com In some cases, particularly with electron-withdrawing groups present, 4-halopyrazoles can undergo nucleophilic substitution. For example, the reaction of 4-bromo-1-methyl-nitropyrazole-carboxylic acids with arylamines in the presence of copper salts results in the substitution of the bromine atom. osti.gov The use of copper or other transition metal catalysts is a common strategy to facilitate such substitutions on haloazoles. nih.gov A range of nucleophiles, including amines, thiols, and alkoxides, can potentially displace the bromine, providing a direct route to novel 4-substituted pyrazole derivatives. nih.govrsc.org

Table 3: Potential Nucleophilic Substitution Reactions

| Substrate | Nucleophile | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| 4-Bromo-nitropyrazole | Arylamine | Copper (I) salts | 4-Arylamino-nitropyrazole | osti.gov |

| 4-Bromopyrazole | Azoles | Base | 4-Azolyl-pyrazole | nih.gov |

| 1-Protected-2,4,5-tribromoimidazole | Sodium alkane/arenethiolates | Isopropyl alcohol | 2-Thio-substituted-4,5-dibromoimidazole | rsc.org |

Electrophilic Aromatic Substitution Potentials

The pyrazole ring is an aromatic heterocycle and can undergo electrophilic aromatic substitution. Due to the electronic nature of the two nitrogen atoms, the C4 position is the most electron-rich and, therefore, the most susceptible to electrophilic attack. quora.comresearchgate.netrrbdavc.org Standard electrophilic substitution reactions such as nitration, sulfonation, and halogenation readily occur at the C4 position in unsubstituted pyrazoles. scribd.com

However, in this compound, the C4 position is already occupied by a bromine atom. The C3 and C5 positions are adjacent to the electron-withdrawing nitrogen atoms and are significantly deactivated towards electrophilic attack. researchgate.net Consequently, further electrophilic substitution on the pyrazole ring of this compound would be challenging and would require harsh reaction conditions. If a reaction were to occur, it would most likely target the C5 position, but this is expected to be a low-yielding process. The presence of the deactivating carbothioamide group at C3 further disfavors electrophilic attack on the ring.

Alkylation Reactions (e.g., S-Alkylation, N-Alkylation)

The alkylation of this compound presents multiple potential sites for reaction, primarily the two nitrogen atoms of the pyrazole ring (N1 and N2) and the sulfur atom of the carbothioamide group. The regioselectivity of the alkylation is influenced by several factors, including the nature of the alkylating agent, the reaction conditions (such as the base and solvent used), and the inherent electronic properties of the substrate.

S-Alkylation: The carbothioamide group is known to be a good nucleophile, particularly the sulfur atom, which can be readily alkylated under appropriate conditions. S-alkylation would lead to the formation of a thioimidate derivative. This reaction typically proceeds by the deprotonation of the thioamide proton followed by nucleophilic attack of the resulting thioenolate on an alkyl halide or another suitable electrophile. The resulting S-alkylated products are valuable intermediates for further synthetic transformations.

N-Alkylation: The pyrazole ring contains two nitrogen atoms that can potentially undergo alkylation. semanticscholar.org Generally, in unsymmetrically substituted pyrazoles, a mixture of N1 and N2 alkylated isomers is often obtained. mdpi.com The ratio of these isomers is dependent on the steric hindrance posed by the substituents on the pyrazole ring. semanticscholar.org For this compound, the bromine atom at position 4 and the carbothioamide group at position 3 will influence the accessibility of the adjacent nitrogen atoms to the incoming electrophile. It is generally observed that less sterically hindered nitrogen is preferentially alkylated. semanticscholar.org

Acid-catalyzed N-alkylation methods using trichloroacetimidates as electrophiles have also been developed for pyrazoles, offering an alternative to traditional methods that require strong bases. semanticscholar.orgmdpi.com These reactions can provide good yields of N-alkyl pyrazoles. semanticscholar.org

Table 1: Potential Alkylation Products of this compound

| Alkylation Type | Product Name | General Structure |

| S-Alkylation | Methyl 4-bromo-1H-pyrazole-3-carbimidothioate | |

| N1-Alkylation | 4-bromo-1-methyl-1H-pyrazole-3-carbothioamide | |

| N2-Alkylation | 4-bromo-2-methyl-2H-pyrazole-3-carbothioamide |

Note: The structures shown are representative examples with a methyl group as the alkylating agent.

Tautomerism and its Influence on Reactivity

Tautomerism plays a crucial role in the reactivity of pyrazole derivatives, including this compound. researchgate.net Pyrazoles unsubstituted at the nitrogen can exist in two tautomeric forms due to the migration of a proton between the two ring nitrogen atoms. researchgate.net For this compound, the principal tautomeric equilibrium involves the position of the hydrogen atom on the pyrazole ring, leading to this compound and 4-bromo-2H-pyrazole-5-carbothioamide.

Studies on 4-bromo substituted 1H-pyrazoles have shown that the tautomer with the bromine atom at the 3-position is generally the more stable and predominant form in both the solid state and in solution. researchgate.net This preference can be rationalized through theoretical calculations. researchgate.net Furthermore, research on the structurally similar 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide has demonstrated the existence of both 3-substituted and 5-substituted tautomers in solution, with the ratio being dependent on factors like temperature. nih.gov

The presence of these tautomers directly impacts the alkylation reactions. The N1 and N2 positions are distinct in each tautomer, and their relative populations will influence the observed regioselectivity of N-alkylation. For instance, the more abundant tautomer will likely be the major starting point for alkylation, although the relative nucleophilicity of the nitrogen atoms in each tautomer under the specific reaction conditions will ultimately determine the product distribution.

Moreover, the carbothioamide group itself can exhibit thione-thiol tautomerism, although the thione form is generally more stable.

Table 2: Tautomeric Forms of this compound

| Tautomer Name | Structure |

| This compound | |

| 4-bromo-2H-pyrazole-5-carbothioamide |

The interplay between the different tautomers and the available sites for alkylation makes the derivatization of this compound a complex yet versatile process for generating a variety of functionalized pyrazole compounds.

Coordination Chemistry of 4 Bromo 1h Pyrazole 3 Carbothioamide As a Ligand

Synthesis and Characterization of Metal Complexes

There is no available literature describing the synthesis of metal complexes using 4-bromo-1H-pyrazole-3-carbothioamide as a ligand. Consequently, there are no characterization data (such as elemental analysis, melting point, or conductivity measurements) to report.

Ligand Binding Modes and Coordination Geometries

No studies have been published that investigate the binding modes of this compound to metal centers. Information from techniques such as X-ray crystallography, which would determine coordination geometries and bond lengths, is not available. While pyrazole-based ligands can coordinate in various manners, the specific mode for this ligand is undetermined.

Spectroscopic Investigations of Metal Complexes (Electronic Spectra, Magnetic Susceptibility, ESR)

Spectroscopic data for metal complexes of this ligand have not been reported. Therefore, information regarding their electronic transitions, magnetic properties, and electron spin resonance (ESR) spectra is not available.

Applications of Metal Complexes in Catalysis

There are no published reports on the use of metal complexes of this compound in any catalytic applications. While complexes of other pyrazole (B372694) derivatives have been explored in catalysis, the catalytic activity of complexes derived from this specific ligand remains an unresearched area. nih.gov

Table of Mentioned Compounds

Computational Chemistry and Structure Activity Relationship Sar Studies

Future Research Directions and Potential Academic Impact

Development of Novel Synthetic Methodologies

The synthesis of pyrazole-3-carbothioamides is often achieved through the cyclocondensation of chalcones with thiosemicarbazide (B42300). researchgate.netresearchgate.net This well-established method typically involves a base-catalyzed reaction in a suitable solvent like ethanol (B145695). researchgate.net Another approach involves the acid-catalyzed cyclization of α,β-unsaturated ketones with thiosemicarbazide hydrochloride. researchgate.net

Future research could focus on developing more efficient, regioselective, and environmentally benign synthetic routes to 4-bromo-1H-pyrazole-3-carbothioamide. One potential avenue is the direct thionation of the corresponding carboxamide. A more direct pathway could involve the synthesis of 4-bromo-1H-pyrazole-3-carbonitrile, which can then be converted to the carbothioamide. The synthesis of the related 4-bromo-1H-pyrazole-3-carboxylic acid has been reported, which involves the oxidation of 4-bromo-3-methylpyrazole or the bromination of 1H-pyrazole-3-carboxylic acid. guidechem.com This carboxylic acid could serve as a key intermediate, which upon amidation followed by thionation, would yield the target compound.

Furthermore, exploring microwave-assisted or flow chemistry techniques could lead to faster reaction times, higher yields, and improved purity profiles. The use of solid-supported catalysts, such as fly-ash:PTS, has been reported for the solvent-free synthesis of pyrazole-1-carbothioamides and could be adapted for this specific compound. qscience.com

Table 1: Potential Synthetic Precursors and Intermediates

| Compound Name | Potential Role in Synthesis |

| 4-bromo-3-methylpyrazole | Starting material for oxidation to the carboxylic acid. guidechem.com |

| 1H-pyrazole-3-carboxylic acid | Starting material for bromination. guidechem.com |

| 4-bromo-1H-pyrazole-3-carboxylic acid | Key intermediate for amidation and subsequent thionation. guidechem.com |

| 4-bromo-1H-pyrazole-3-carbonitrile | Intermediate for direct conversion to the carbothioamide. |

| Chalcones | Precursors for cyclocondensation with thiosemicarbazide. researchgate.net |

| Thiosemicarbazide | Reagent for the formation of the carbothioamide group. researchgate.netresearchgate.net |

Exploration of Diverse Derivatization Pathways

The this compound scaffold offers multiple sites for derivatization, allowing for the creation of a diverse library of compounds with potentially enhanced biological activities. The bromine atom at the C4 position is a versatile handle for various cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce aryl, heteroaryl, or styryl groups. rsc.org This would allow for a systematic investigation of the steric and electronic effects of different substituents at this position.

The N1 position of the pyrazole (B372694) ring can be alkylated or acylated to introduce a variety of functional groups. researchgate.net Additionally, the carbothioamide group itself can be a site for further reactions. For instance, it can be cyclized with suitable reagents to form thiazole (B1198619) or other heterocyclic rings, a strategy that has been employed to synthesize novel bipyrazolyl-thiazole derivatives. scispace.com The amino group of the carbothioamide can also be derivatized to form Schiff bases or other N-substituted compounds.

The exploration of these derivatization pathways will be crucial in establishing a comprehensive structure-activity relationship (SAR) and identifying lead compounds for various therapeutic applications.

Advanced Computational Modeling for Rational Design

Computational modeling techniques, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are powerful tools for the rational design of novel drug candidates. nih.gov For this compound and its derivatives, these methods can be employed to predict their biological activity and to understand their interactions with specific biological targets.

2D-QSAR studies on 1H-pyrazole-1-carbothioamide derivatives have indicated that their activity as EGFR kinase inhibitors is influenced by adjacency distance matrix descriptors. nih.gov Similar studies on this compound derivatives could help in identifying the key structural features required for a particular biological activity.

Molecular docking studies can provide insights into the binding modes of these compounds within the active sites of various enzymes and receptors. researchgate.netdergipark.org.trmdpi.comnih.gov For instance, docking studies of pyrazole derivatives have been performed against targets like receptor tyrosine kinases, protein kinases, and bacterial proteins. researchgate.netnih.gov By understanding these interactions, researchers can design new derivatives with improved binding affinities and selectivity. The combination of QSAR and molecular docking can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising compounds.

Table 2: Potential Biological Targets for Computational Studies

| Biological Target | Potential Therapeutic Area | Reference |

| Epidermal Growth Factor Receptor (EGFR) Kinase | Anticancer | nih.gov |

| Cyclooxygenase-2 (COX-2) | Anti-inflammatory | nih.gov |

| Tubulin | Anticancer | mdpi.com |

| Bacterial DNA Gyrase | Antibacterial | asianpubs.org |

| 5-Lipoxygenase (5-LOX) | Anti-inflammatory | researchgate.net |

Deeper Elucidation of Biological Mechanisms of Action

Pyrazole derivatives are known to exhibit a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. nih.govnih.gov However, the precise mechanisms of action are often not fully understood. Future research on this compound and its derivatives should focus on elucidating their molecular mechanisms.

For example, if a derivative shows potent antibacterial activity, studies could investigate its effect on bacterial cell wall integrity, protein synthesis, or DNA replication. nih.gov Some pyrazole-derived hydrazones have been shown to disrupt the bacterial cell wall. nih.gov If a compound exhibits anticancer activity, further studies could explore its ability to induce apoptosis, inhibit cell cycle progression, or target specific signaling pathways. nih.gov The inhibitory effects of pyrazole carbothioamides on enzymes like α-glucosidase and 15-LOX have also been reported, suggesting potential applications in diabetes and inflammatory diseases. nanobioletters.com

Understanding the mechanism of action is crucial for the development of safe and effective therapeutic agents. Techniques such as gene expression profiling, proteomics, and enzymatic assays can be employed to identify the specific molecular targets and pathways affected by these compounds. The presence of the bromine atom may also influence the compound's metabolic stability and pharmacokinetic profile, which are important aspects to investigate.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-bromo-1H-pyrazole-3-carbothioamide, and what analytical techniques confirm its purity?

- Methodology : The compound is typically synthesized via cyclocondensation reactions. For example, reacting hydrazine derivatives with β-keto thioamides or thiosemicarbazide precursors under reflux in ethanol or acetonitrile. Key steps include bromination at the pyrazole C4 position and introducing the carbothioamide group at C3.

- Analytical Confirmation :

- NMR Spectroscopy : and NMR verify substituent positions and purity (e.g., aromatic protons at δ 7.2–8.1 ppm for bromophenyl groups) .

- IR Spectroscopy : Stretching vibrations for C=S (∼1200 cm) and N-H (∼3300 cm) confirm functional groups .

- Elemental Analysis : Matches calculated C, H, N, S, and Br percentages within ±0.3% .

Q. How is elemental analysis utilized in verifying the molecular composition of this compound derivatives?

- Methodology : Elemental analysis compares experimental vs. theoretical values for C, H, N, S, and Br. Deviations >0.3% indicate impurities or incomplete reactions. For example, a derivative with molecular formula should show C: 49.75%, H: 3.65%, N: 10.86%, S: 8.29%, Br: 20.68% .

Advanced Research Questions

Q. What challenges arise in the X-ray crystallographic analysis of this compound derivatives, and how are tools like SHELX employed?

- Challenges : Heavy bromine atoms cause absorption errors, while thioamide groups introduce disorder in electron density maps.

- Solutions :

- SHELX Software : SHELXL refines structures using high-resolution data (e.g., Mo-Kα radiation, λ = 0.71073 Å). The Bruker AXS suite integrates SHELXTL for structure solution and refinement .

- Data Collection : Low-temperature (100–298 K) measurements reduce thermal motion artifacts. Example , (I > 2σ(I)) .

- Table 1 : Crystallographic Data for Selected Derivatives

| Compound | Space Group | Data-to-Parameter Ratio | ||

|---|---|---|---|---|

| Derivative A | 0.028 | 0.047 | 17.5 | |

| Derivative B | 0.042 | 0.028 | 34.5 |

Q. How do hydrogen bonding patterns influence the crystal packing of this compound, and what methodologies are used for graph set analysis?

- Methodology : Hydrogen bonds (N-H···S, C-H···Br) stabilize supramolecular networks. Graph set analysis (Etter’s notation) classifies motifs like or . Software like Mercury (CCDC) visualizes interactions, while PLATON calculates geometric parameters .

- Example : In 5-(4-fluorophenyl)-3-(4-methylphenyl)-4,5-dihydropyrazole-1-carbothioamide, N-H···S bonds form dimers, while C-H···π interactions stack molecules along the b-axis .

Q. What role do quantum-chemical calculations play in understanding the electronic properties and reactivity of this compound?

- Methodology : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gaps ∼4.5 eV), Mulliken charges, and electrostatic potential surfaces. These predict nucleophilic/electrophilic sites and reactivity toward electrophilic substitution .

Q. How are molecular docking studies designed to evaluate the pharmacological potential of this compound derivatives?

- Methodology :

- Target Selection : Enzymes like cyclooxygenase-2 (COX-2) or kinase domains (PDB: 1CX2) are common targets.

- Software : AutoDock Vina or Schrödinger Suite optimizes ligand conformations. Docking scores (e.g., −9.2 kcal/mol) correlate with inhibitory activity .

- Validation : RMSD <2.0 Å between docked and crystallographic poses ensures reliability .

Key Research Findings

- Synthetic Yields : Derivatives synthesized via cyclocondensation achieve 60–85% yields under optimized conditions (Table 2) .

- Biological Activity : Pyrazole carbothioamides show IC values of 12–45 μM against cancer cell lines (e.g., MCF-7) .

Table 2 : Synthetic Yields and Characterization Data

| Precursor | Reaction Time (h) | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 4-Bromo-β-ketothioamide | 8 | 78 | 180–182 |

| Thiosemicarbazide | 6 | 85 | 168–170 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.